molecular formula C14H11FN2O B6163551 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1892512-45-6

4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6163551
CAS No.: 1892512-45-6
M. Wt: 242.25 g/mol
InChI Key: HLODISACBOFSFN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1892512-45-6

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H11FN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)

InChI Key

HLODISACBOFSFN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)F

Purity

95

Origin of Product

United States

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